molecular formula C24H23NO6 B031425 (13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione CAS No. 87227-03-0

(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione

Cat. No.: B031425
CAS No.: 87227-03-0
M. Wt: 421.4 g/mol
InChI Key: OFQHMVDOZPGFQM-KRWDZBQOSA-N
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Description

(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 is a complex organic compound with a unique structure that includes multiple methoxy groups and a fused pyrroloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 typically involves multi-step organic synthesis. The process may start with the preparation of the dibenzoisoquinoline core, followed by the introduction of methoxy groups through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions

(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, (13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 could be explored for its pharmacological properties. It may exhibit activity against certain diseases, although specific applications would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its methoxy groups and fused ring system may impart unique characteristics to the materials.

Mechanism of Action

The mechanism of action of (13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups may play a role in binding to these targets, while the fused ring system could influence the compound’s overall conformation and activity. Specific pathways and targets would depend on the context of its use, whether in biological systems or material applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1 is unique due to its specific arrangement of methoxy groups and the fused pyrroloisoquinoline core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c1-28-18-7-12-13-8-19(29-2)21(31-4)10-15(13)23-16(14(12)9-20(18)30-3)11-25-17(24(23)27)5-6-22(25)26/h7-10,17H,5-6,11H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQHMVDOZPGFQM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC(=C(C=C24)OC)OC)C(=O)C5CCC(=O)N5C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC(=C(C=C24)OC)OC)C(=O)[C@@H]5CCC(=O)N5C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione
Reactant of Route 2
(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione
Reactant of Route 3
(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione
Reactant of Route 4
(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione
Reactant of Route 5
(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione
Reactant of Route 6
Reactant of Route 6
(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione

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